molecular formula C12H10BrN B1519010 4'-Bromobiphenyl-3-amine CAS No. 40641-71-2

4'-Bromobiphenyl-3-amine

Cat. No. B1519010
CAS RN: 40641-71-2
M. Wt: 248.12 g/mol
InChI Key: FZYOAXSSNIJFCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of biphenyl compounds like 4’-Bromobiphenyl-3-amine has been established through a mild and practical route. The process involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .


Molecular Structure Analysis

The molecular formula of 4’-Bromobiphenyl-3-amine is C12H10BrN, and it has a molecular weight of 248.12 g/mol. The molecular anion of this compound has two distinct structures with the C–Br distances of 1.92 Å and 2.8 Å .


Chemical Reactions Analysis

Amines, like 4’-Bromobiphenyl-3-amine, have the ability to act as weak organic bases. They can react with acids to form salts soluble in water . In addition, long-lived molecular negative ions were detected in one experiment, suggesting that the compound may undergo unique chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, synthesized through a three-step pathway, showed significant stability due to H⋯H interactions as revealed by Hirshfeld surface analysis (Nadaf et al., 2019).

Catalysis

  • Palladium complexes with (o-biphenyl) ligands, including 4'-Bromobiphenyl-3-amine derivatives, are efficient catalysts for the amination of a variety of aryl halides and triflates (Wolfe et al., 2000).

Organic Synthesis

  • 4'-Bromobiphenyl-3-amine is utilized in the synthesis of luminescent covalent-organic polymers, demonstrating applications in detecting nitroaromatic explosives and small organic molecules (Xiang & Cao, 2012).

Electrosynthesis

  • Tris(4-bromophenyl)amine is an effective mediator for the indirect oxidation of amines, highlighting its role in electrochemical applications (Pletcher & Zappi, 1989).

Nonlinear Optical Studies

  • A compound synthesized with 4-(4-bromophenyl) element showed potential in nonlinear optical studies, indicating applications in photonic and optoelectronic technologies (Tamer et al., 2016).

Environmental Chemistry

  • The reduction of nitro compounds to amines, where 4'-Bromobiphenyl-3-amine derivatives may play a role, is crucial in the synthesis of drugs and environmentally relevant processes (Nasrollahzadeh et al., 2020).

Corrosion Inhibition

  • Triazole Schiff bases, including compounds with 4'-Bromobiphenyl-3-amine, were evaluated as corrosion inhibitors on mild steel in acid media, indicating its role in materials science and engineering (Chaitra et al., 2015).

Safety and Hazards

The safety data sheet for 4-Bromobiphenyl, a related compound, indicates that it is harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

4’-Bromobiphenyl-3-amine is a compound that has been studied for its potential antimicrobial and anticancer activities It’s known that similar compounds target microbial pathogens and cancerous cells . In the context of cancer, these compounds often target specific proteins or enzymes that are overexpressed in cancer cells .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of the target cells . For instance, some compounds inhibit the synthesis of certain bacterial lipids, disrupting the normal functioning of the bacteria . In the context of cancer, these compounds may interact with specific proteins or enzymes, disrupting their normal functioning and inhibiting the growth of cancer cells .

Biochemical Pathways

For instance, some compounds block the biosynthesis of certain bacterial lipids . In the context of cancer, these compounds may affect pathways related to cell growth and proliferation .

Pharmacokinetics

It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters . These parameters include factors such as the compound’s molecular weight, the number of hydrogen bond donors and acceptors, and its Log P value . These factors can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability .

Result of Action

Similar compounds have been found to have promising antimicrobial activity . In the context of cancer, these compounds have been found to be active against certain types of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromobiphenyl-3-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by factors such as the target cells’ growth conditions and the presence of other compounds .

properties

IUPAC Name

3-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYOAXSSNIJFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651799
Record name 4'-Bromo[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40641-71-2
Record name 4'-Bromo[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,4-Dibromobenzene (311 mg, 1.3 mmol) and 201 mg (1.3 mmol) of 3-aminophenylboronic acid were dissolved in 17 ml of N,N-dimethylformamide and 4.2 ml of water. Tetrakistriphenylphosphine palladium (154 mg, 0.13 mmol) and 211 mg (2.0 mmol) of sodium carbonate were added to the solution, and the mixture was stirred at 80° C. for 3 hr. Ethyl acetate (60 ml) and 8.5 ml of water were added to the reaction solution, and the mixture was filtered through Celite. The organic layer as the filtrate was washed five times with 30 ml of water. The organic layer was dried over anhydrous sodium sulfate and was filtered. The solvent was then removed by distillation. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=5:1) to give 182 mg (yield 57%) of the title compound.
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakistriphenylphosphine palladium
Quantity
154 mg
Type
reactant
Reaction Step Two
Quantity
211 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.